![molecular formula C6H15ClN2S B1433492 4-(Ethylsulfanyl)butanimidamide hydrochloride CAS No. 1795462-69-9](/img/structure/B1433492.png)
4-(Ethylsulfanyl)butanimidamide hydrochloride
Overview
Description
4-(Ethylsulfanyl)butanimidamide hydrochloride, commonly known as ESBAH, is an organic compound belonging to the class of heterocyclic amides. It is a derivative of 4-aminobutanimidamide and is used in various scientific research applications. ESBAH has been found to have a wide range of biochemical and physiological effects, and is an important tool for laboratory experiments.
Scientific Research Applications
Antimycobacterial Agents : A study demonstrated the synthesis of novel compounds, including ethyl 4-hydroxy-2,6-diaryl-5-(arylsulfanyl)-1,2,5,6-tetrahydro-3-pyridinecarboxylates, through a four-component reaction involving ethyl-3-oxo-4-(arylsulfanyl)butanoate. These compounds showed significant in vitro activity against Mycobacterium tuberculosis, with one compound being notably more potent than first-line anti-tuberculosis drugs (Suresh Kumar Raju et al., 2010).
Pesticide Influence on Nematode Populations : Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a related compound, was found to effectively control nematode populations on centipede grass, highlighting its potential use in agriculture (A. W. Johnson, 1970).
Biocatalysis in Drug Metabolism : A study explored the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, using microbial-based systems for structural characterization by nuclear magnetic resonance spectroscopy (M. Zmijewski et al., 2006).
Cyanide Intoxication Antidotes : Research on sulfane sulfur donors (SSDs) for treating cyanide intoxication identified compounds that provided significant protection against cyanide toxicity. These findings are important for developing treatments for cyanide exposure (S. Baskin et al., 1999).
Synthesis of Organic Compounds : The synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate was achieved through a reaction involving ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting the chemical's role in organic synthesis (N. Pokhodylo & M. Obushak, 2019).
properties
IUPAC Name |
4-ethylsulfanylbutanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2S.ClH/c1-2-9-5-3-4-6(7)8;/h2-5H2,1H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLWTDKURDUKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfanyl)butanimidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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